1-(4-chlorophenyl)-2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
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Overview
Description
2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-CHLOROPHENYL)-1-ETHANONE is a complex organic compound with a molecular formula of C26H20Cl2N6OS2. This compound is notable for its unique structure, which includes a triazole ring, a phenyl group, and a chlorophenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-CHLOROPHENYL)-1-ETHANONE typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-CHLOROPHENYL)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups like nitro or halogen groups.
Scientific Research Applications
2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-CHLOROPHENYL)-1-ETHANONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-CHLOROPHENYL)-1-ETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(3-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE
- **N-[5-[2-(4-CHLOROANILINO)-4-THIAZOLYL]-4-METHYL-2-THIAZOLYL]-2-FURANCARBOXAMIDE
Uniqueness
What sets 2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-CHLOROPHENYL)-1-ETHANONE apart is its specific combination of functional groups and its unique triazole-based structure. This gives it distinct chemical properties and potential biological activities that are not found in other similar compounds.
Properties
Molecular Formula |
C23H18Cl2N4OS |
---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
2-[[5-[(4-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C23H18Cl2N4OS/c24-17-8-6-16(7-9-17)21(30)15-31-23-28-27-22(29(23)20-4-2-1-3-5-20)14-26-19-12-10-18(25)11-13-19/h1-13,26H,14-15H2 |
InChI Key |
JKRLTWMYBUFNRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)CNC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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